Home > Products > Screening Compounds P25100 > 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine - 2241300-50-3

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

Catalog Number: EVT-3033994
CAS Number: 2241300-50-3
Molecular Formula: C16H12N8O
Molecular Weight: 332.327
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features multiple heterocyclic moieties, including benzimidazole and imidazopyridine, which contribute to its potential pharmacological properties. The compound's structure suggests it may be involved in various biological processes, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various methods that typically involve reactions between different heterocyclic precursors. The literature indicates that derivatives of oxadiazoles and benzimidazoles have been explored for their biological activities, particularly in anticancer and antimicrobial applications .

Classification

This compound can be classified as an oxadiazole derivative due to its oxadiazole ring structure. It also contains benzimidazole and imidazopyridine functionalities, which are significant in medicinal chemistry for their potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine typically involves several steps:

  1. Formation of the Oxadiazole Ring: This is often achieved through the cyclization of hydrazines or amidoximes with carboxylic acids or acid chlorides.
  2. Substitution Reactions: The introduction of the benzimidazole and imidazopyridine groups can be accomplished via nucleophilic substitution or coupling reactions with appropriate precursors.
  3. Final Product Isolation: Purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Technical Details

The synthesis may utilize solvents like acetic acid and reagents such as phosphorous oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. Reaction conditions such as temperature and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine can be represented as follows:

C15H14N6O\text{C}_{15}\text{H}_{14}\text{N}_6\text{O}

This indicates a molecular weight of approximately 298.32 g/mol.

Data

The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Characteristic peaks in NMR spectra will provide information on the hydrogen environments within the molecule, while MS can confirm the molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for oxadiazoles and heterocycles:

  1. Nucleophilic Substitution: The amine functional group can act as a nucleophile in reactions with electrophiles.
  2. Cyclization Reactions: Under certain conditions, further cyclization could occur to form more complex structures.
  3. Hydrogenation: The presence of double bonds in heterocycles allows for potential hydrogenation reactions.

Technical Details

Reactions involving this compound may require specific catalysts or conditions (e.g., temperature, pressure) to ensure high yields and selectivity towards desired products .

Mechanism of Action

Process

The mechanism of action for 4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine likely involves interactions with biological targets such as enzymes or receptors.

  1. Binding Affinity: The heterocyclic structures may enhance binding affinity to target proteins.
  2. Inhibition/Activation: Depending on the target, the compound may act as an inhibitor or activator of specific biochemical pathways.

Data

Studies on similar compounds have shown that modifications in the molecular structure can significantly affect biological activity and selectivity towards certain targets .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents provide insight into potential formulations.

Chemical Properties

Chemical properties such as stability under various pH conditions and reactivity with common reagents are important for understanding how this compound might behave in biological systems.

Applications

Scientific Uses

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Biological Research: Investigating mechanisms of action related to its pharmacological effects.
  3. Material Science: Exploring its properties in developing new materials with specific electronic or optical characteristics.
Introduction to the Compound’s Discovery and Rational Design

Historical Context of Imidazo[4,5-c]pyridine-Based Therapeutics

Imidazo[4,5-c]pyridine derivatives represent a privileged scaffold in medicinal chemistry, with roots tracing back to early investigations into purine isosteres. This heterocyclic system mimics natural purines, enabling interactions with biological targets involved in nucleotide metabolism and signaling pathways. Initial explorations focused on antiviral and antimicrobial applications, but significant antiproliferative potential emerged in the 2000s. For example, foundational studies demonstrated that unsubstituted imidazo[4,5-c]pyridine exhibited moderate kinase inhibitory activity (IC₅₀ ~10–50 μM), spurring interest in structural optimization [1]. The scaffold’s versatility was highlighted by its incorporation into ATP-competitive inhibitors, where the nitrogen-rich core forms critical hydrogen bonds with kinase hinge regions [3]. By 2020, advanced derivatives showed sub-micromolar potency against oncology targets, establishing imidazo[4,5-c]pyridine as a validated chemotype for targeted cancer therapy. Key milestones include the development of fused tricyclic variants and the strategic introduction of hydrogen-bond acceptors (e.g., 1,2,5-oxadiazole) to enhance target engagement [1] [3].

Table 1: Evolution of Imidazo[4,5-c]pyridine Therapeutics

Time PeriodDevelopment FocusKey Structural FeaturesBiological Activity
Pre-2000Purine MimeticsUnsubstituted coreAntiviral, antimicrobial
2000–2010Kinase Inhibition4-Aryl/heteroaryl substitutionsModerate kinase inhibition (IC₅₀ 10–50 μM)
2010–2020Targeted Oncology AgentsTricyclic hybrids, oxadiazole appendagesSub-μM potency, improved selectivity
2020–PresentImmune ModulationBenzimidazole-imidazopyridine conjugatesDual CDK8/19 inhibition, STAT5 activation

Structural Evolution from Benzimidazole-Oxadiazole Hybrid Scaffolds

The integration of benzimidazole and 1,2,5-oxadiazole (oxadiazole) pharmacophores marked a transformative advance in anticancer scaffold design. Benzimidazole alone demonstrates DNA-binding affinity and kinase inhibitory properties, as seen in clinical agents like bendamustine and dovitinib [4] [6]. However, its hybridization with oxadiazole addressed limitations in target specificity and metabolic stability. The oxadiazole ring acts as a bioisostere for carboxylic acid esters, enhancing membrane permeability while contributing π-π stacking interactions with hydrophobic enzyme pockets [7]. Early hybrids—exemplified by 4-(1-methyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CID 11680113)—featured simplified architectures (e.g., C9H8N6O molecular formula) but revealed promising in vitro cytostatic activity (IC₅₀ 0.02–10.3 μM across cancer cell lines) [1] [3].

Critical structure-activity relationship (SAR) breakthroughs emerged through systematic scaffold hopping:

  • Benzimidazole Attachment: Linking 2-methylbenzimidazole at N1 (vs. C2) improved steric complementarity with CDK8’s hinge region, as confirmed by docking studies [4].
  • Oxadiazole Optimization: 3-Amino substitution on oxadiazole enabled additional hydrogen bonding with Asp98 and Lys151 in CDK8, boosting potency 7-fold over unsubstituted analogs [2].
  • Spacer Engineering: Direct conjugation of imidazopyridine and benzimidazole rings (without linkers) enhanced rigidity, favoring entropically driven target binding [4].

This evolution culminated in AS2863619 (C16H12N8O, MW 332.32 g/mol), where the 2-methylbenzimidazole moiety connected to imidazo[4,5-c]pyridine via a C–N bond delivers sub-nanomolar CDK8 inhibition [2].

Table 2: SAR Analysis of Key Hybrid Scaffolds

Structural FeatureModificationImpact on PotencyTarget Implications
Benzimidazole C2 substituentMethyl vs. hydrogen3-fold ↑ CDK8 affinity (IC₅₀ 0.61 nM)Enhanced hydrophobic packing
Oxadiazole C3 positionAmino vs. methoxy7-fold ↓ IC₅₀ for CDK19Hydrogen bonding with catalytic Lys
Imidazopyridine C4 linkageDirect oxadiazole vs. methylene spacer12-fold ↑ cellular potencyRigidity reduces entropic penalty
N1 benzimidazole substitution2-Methyl-3H vs. 1-methylEliminates hERG liabilityImproved selectivity/safety profile

Optimization Challenges: Solubility limitations in early hybrids (e.g., LogP >3.5) were mitigated by introducing polar 3-amine groups on oxadiazole, reducing LogP to 2.8–3.2 without compromising cell permeability [2] [7].

Target-Driven Design for Kinase Modulation and Immune Regulation

AS2863619 (4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine) exemplifies rational polypharmacology, engineered to concurrently inhibit CDK8/19 and activate STAT5-dependent immune surveillance. CDK8 and CDK19 are Mediator complex-associated kinases that regulate transcriptional reprogramming in tumors. Structural modeling revealed that AS2863619 occupies the ATP-binding site of CDK8 through:

  • Hydrogen Bonding: N1 of benzimidazole and 3-amino-oxadiazole with hinge residue Glu66.
  • Hydrophobic Contacts: 2-Methyl group and imidazopyridine core with Ile173 and Val74 [2].

This binding mode confers exceptional potency (IC₅₀ = 0.61 nM for CDK8; 4.28 nM for CDK19), disrupting oncogenic transcription driven by β-catenin and HIF-1α [2]. Crucially, CDK8/19 inhibition activates STAT5—a transcription factor governing T-cell differentiation and Foxp3 repression. Foxp3 is a master regulator of immunosuppressive regulatory T cells (Tregs), and its downregulation by AS2863619 promotes antitumor immunity [2] [6].

Table 3: In Vitro Target Profiling of AS2863619

TargetAssay TypeIC₅₀/EC₅₀Functional Outcome
CDK8Kinase inhibition0.61 nMDisruption of Mediator-dependent transcription
CDK19Kinase inhibition4.28 nMSynergistic blockade of transcriptional cycling
STAT5 activationPhosphorylation ELISA3.2 nM*Foxp3 repression, Treg depletion
Topoisomerase IIβDNA relaxation assay>10 μMHigh selectivity over off-target DNA binders

*EC₅₀ for STAT5 phosphorylation in Jurkat cells.

The compound’s orally bioavailable free base form (CAS 2241300-50-3) enables robust in vivo tumor growth inhibition, validating its dual mechanism: direct cytostasis via CDK8/19 blockade and immune potentiation via STAT5-Foxp3 axis modulation [2] [6]. Hybridization thus achieves coordinated kinase and immune targeting—a paradigm shift from single-pathway inhibition.

Properties

CAS Number

2241300-50-3

Product Name

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

IUPAC Name

4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C16H12N8O

Molecular Weight

332.327

InChI

InChI=1S/C16H12N8O/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14/h2-7H,1H3,(H2,17,23)(H,19,20)

InChI Key

OORKHRHPVSWORX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.